molecular formula C22H38O5 B1241948 (11R,16S)-misoprostol

(11R,16S)-misoprostol

Cat. No. B1241948
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-YCVNZHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11R,16S)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16R-configuration. It is the pharmacologically active diastereoisomeric component of misoprostol. It has a role as an anti-ulcer drug, an oxytocic and an abortifacient. It is an enantiomer of an (11S,16R)-misoprostol.
A synthetic analog of natural prostaglandin E1. It produces a dose-related inhibition of gastric acid and pepsin secretion, and enhances mucosal resistance to injury. It is an effective anti-ulcer agent and also has oxytocic properties.

Scientific Research Applications

Gastric Antisecretory Effects and Mucosal Protection

  • Misoprostol as a Gastric Protective Agent : Misoprostol, a synthetic analog of prostaglandin E1, exhibits potent gastric antisecretory effects and mucosal protective actions, beneficial for gastric and duodenal mucosa (Collins, 1990).

Interaction with Electrolyte Transport

  • Influence on Rat Colonic Electrolyte Transport : Misoprostol, particularly its 11R,16S isomer, impacts electrolyte transport in rat colonic mucosa, suggesting a stereospecific interaction at prostaglandin E receptors (Won-Kim, Kachur, & Gaginella, 1993).

Chemical and Synthetic Development

  • Chemical Development from Prostaglandin E1 : Misoprostol was developed from prostaglandin E1, with structural modifications like the relocation of the 15-hydroxy group to the 16-position and the addition of a methyl group at carbon-16. These changes enhanced its oral potency and duration of action (Collins, Pappo, & Dajani, 1985).

Pharmacological Activity

  • Misoprostol in Clinical Pharmacology : Misoprostol has been evaluated for its antisecretory and pharmacological activity in healthy subjects. It demonstrates dose-related inhibition of gastric acid secretion and does not significantly affect platelet function or endocrine function (Steiner, 1985).

Utility in Women's Health

  • Review on Misoprostol for Women's Health : Misoprostol is reviewed for its efficacy in various women's health indications. Its low cost, ease of administration, and wide availability make it especially useful in developing countries. However, further research is needed to identify optimal regimens (Blanchard, Clark, Winikoff, Gaines, Kabani, & Shannon, 2002).

properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-YCVNZHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860740
Record name Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11R,16S)-misoprostol

CAS RN

59122-49-5
Record name Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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